2-(3-Methoxypropoxy)pyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxypropoxy)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-3-2-4-13-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGHMXEJCXDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=NC=C(C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Studies of 2 3 Methoxypropoxy Pyrimidin 5 Amine
Quantum Chemical Calculations (e.g., DFT, TD-DFT) on Pyrimidine (B1678525) Structures
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the fundamental characteristics of pyrimidine derivatives. scirp.orgjchemrev.com These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
The electronic structure of a molecule dictates its physical and chemical properties. For 2-(3-Methoxypropoxy)pyrimidin-5-amine, DFT calculations can be employed to determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their energies and spatial distributions are crucial for understanding chemical reactivity and electronic transitions. semanticscholar.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and polarizability. ijcce.ac.ir For pyrimidine derivatives, these electronic properties are significantly influenced by the nature and position of substituents on the pyrimidine ring. mdpi.com
Table 1: Calculated Electronic Properties of a Representative Aminopyrimidine
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.47 | Difference between ELUMO and EHOMO |
| Dipole Moment (μD) | 3.12 D | A measure of the molecule's overall polarity |
Note: The values presented are hypothetical for a representative aminopyrimidine and would require specific DFT calculations for this compound.
Analyses of the molecular electrostatic potential (MEP) surface can further reveal the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxypropoxy group are expected to be regions of negative potential, while the amino group's hydrogen atoms would exhibit positive potential.
Time-Dependent DFT (TD-DFT) calculations are employed to investigate the electronic excited states of the molecule. jchemrev.com This allows for the prediction and interpretation of UV-Vis absorption spectra, providing information about the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic heterocyclic compounds. mahendrapublications.comurfu.ru
Computational modeling offers a powerful approach to predict the reactivity of this compound and to gain insights into potential reaction mechanisms. scirp.org By calculating various quantum chemical descriptors, it is possible to identify the most probable sites for chemical reactions.
Fukui functions and local nucleophilicity indices are valuable tools for predicting the reactivity of different atoms within the molecule. jchemrev.com For an aminopyrimidine, the nitrogen atoms of the ring and the exocyclic amino group are typically the primary sites for electrophilic attack, while certain carbon atoms in the ring may be susceptible to nucleophilic attack.
Computational studies can also be used to model reaction pathways and determine the activation energies of different steps. This information is crucial for understanding the kinetics and thermodynamics of a reaction, and for predicting the most favorable reaction conditions. For instance, the mechanism of electrophilic substitution on the pyrimidine ring can be elucidated by calculating the energies of the intermediate carbocations.
The flexibility of the 3-methoxypropoxy side chain in this compound allows for the existence of multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. ijpsr.comlibretexts.org Computational methods, such as DFT, can be used to identify the most stable conformers by calculating their potential energies. nih.gov The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.
Tautomerism is another important consideration for aminopyrimidines. nih.gov The presence of the amino group allows for the possibility of amine-imine tautomerism, where a proton can migrate from the exocyclic amino group to one of the ring nitrogen atoms. researchgate.net Computational studies have shown that for many aminopyrimidines, the amino tautomer is generally more stable than the imino form. nih.gov The relative stability of tautomers can be influenced by factors such as the solvent environment. nih.govchemrxiv.orgchemrxiv.org
Table 2: Relative Energies of Hypothetical Tautomers of an Aminopyrimidine
| Tautomer | Relative Energy (kcal/mol) |
| Amino (Canonical) | 0.00 |
| Imino (N1-protonated) | +5.8 |
| Imino (N3-protonated) | +7.2 |
Note: These are representative values and the actual energy differences for this compound would need to be calculated.
Molecular Dynamics Simulations for Aminopyrimidine Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with other molecules over time. dovepress.com For this compound, MD simulations can be used to investigate its interactions with solvent molecules, biological macromolecules, or other small molecules. researchgate.netnih.gov
These simulations can reveal important information about the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the behavior of the molecule in different environments. researchgate.net For example, an MD simulation of this compound in water could illustrate how water molecules arrange themselves around the solute, forming a solvation shell. This can provide insights into the molecule's solubility and how it might interact with the active site of a protein. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives (focusing on chemical interactions)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For pyrimidine derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. tandfonline.comrsc.org
These descriptors can be derived from the chemical structure and can be categorized as electronic, steric, hydrophobic, or topological. scirp.org Electronic descriptors, such as HOMO and LUMO energies and dipole moments, are often calculated using quantum chemical methods. scirp.org Steric descriptors relate to the size and shape of the molecule, while hydrophobic descriptors quantify its lipophilicity.
By correlating these descriptors with experimentally determined biological activities for a training set of pyrimidine derivatives, a predictive QSAR model can be built. mdpi.com This model can then be used to estimate the activity of new, untested compounds, such as this compound, and to guide the design of more potent analogues. The focus of such a QSAR study would be to understand the chemical interactions, such as hydrogen bonding and hydrophobic interactions, that are important for the observed biological activity. rsc.org
Molecular Interactions and Biochemical Studies of 2 3 Methoxypropoxy Pyrimidin 5 Amine Excluding Clinical Human Trials
Interactions of 2-(3-Methoxypropoxy)pyrimidin-5-amine with Model Biological Macromolecules (e.g., proteins, nucleic acids)
The interaction of small molecules with biological macromolecules such as proteins and nucleic acids is fundamental to their biological activity. For aminopyrimidine derivatives, these interactions are driven by a combination of forces that dictate the specificity and affinity of binding.
Molecular docking studies on various aminopyrimidine derivatives have provided significant insights into their binding modes within the active sites of proteins. These studies reveal that the binding of aminopyrimidines is often governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions.
The pyrimidine (B1678525) ring, with its nitrogen atoms, is a proficient hydrogen bond acceptor, while the amino group at the 5-position can act as a hydrogen bond donor. This dual capability allows for the formation of specific hydrogen bonding networks with amino acid residues in a protein's binding pocket. For instance, in studies of 2-aminopyrimidine (B69317) derivatives as antifungal agents, molecular docking suggested the formation of pi-pi stacking interactions with phenylalanine residues at the active site of dihydrofolate reductase. mdpi.com Similarly, in the context of anticancer research, docking studies of 2-aminopyrimidines with insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR) indicated that the amine group in the pyrimidine moiety forms favorable hydrogen bonds, while the pyrimidine ring itself engages in pi-anion, pi-sigma, and pi-alkyl interactions. researchgate.net
The nature and position of substituents on the pyrimidine ring play a crucial role in modulating these interactions. The 3-methoxypropoxy group in this compound, for example, would be expected to engage in hydrophobic interactions within a nonpolar pocket of a binding site, potentially enhancing binding affinity. nih.govpsu.edu The flexibility of this side chain could also allow it to adopt a conformation that optimizes its fit within the binding pocket.
Interactions with nucleic acids are also a possibility for aminopyrimidine derivatives. The planar aromatic nature of the pyrimidine ring allows for intercalation between the base pairs of DNA or RNA, a common mechanism for DNA-binding small molecules. gersteinlab.org Furthermore, the hydrogen bonding capabilities of the amino group and ring nitrogens can facilitate interactions within the major or minor grooves of DNA. The stability of such interactions is often influenced by π-stacking between the pyrimidine ring and the nucleobases. nih.gov Studies have shown that pyrimidine bases can form hydrogen bonds with the functional groups of amino acids and peptides, with the carboxylate group of peptides forming some of the strongest interactions. nih.gov
| Interaction Type | Description | Key Structural Features Involved | Potential Interacting Partners in Macromolecules |
|---|---|---|---|
| Hydrogen Bonding | Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Amino group (donor), Pyrimidine ring nitrogens (acceptors) | Amino acid residues (e.g., Asp, Glu, Asn, Gln), Phosphate backbone of nucleic acids, Nucleobases |
| π-Stacking | Non-covalent interactions between aromatic rings. | Pyrimidine ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp, His), Nucleobases of DNA/RNA |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Substituents on the pyrimidine ring (e.g., the 3-methoxypropoxy group) | Nonpolar amino acid residues (e.g., Leu, Ile, Val, Ala) |
The binding of a small molecule to a biological macromolecule is often a dynamic process that can lead to conformational changes in both the ligand and the macromolecule. This "induced fit" model is a cornerstone of molecular recognition. nih.gov Upon binding of an aminopyrimidine derivative, a protein's active site may undergo reorganization to better accommodate the ligand, optimizing the interaction forces. wikipedia.orgrsc.org These conformational changes can be subtle, involving the reorientation of a few amino acid side chains, or more substantial, leading to domain movements that can either activate or inhibit the protein's function. libretexts.org
Similarly, the interaction of aminopyrimidine derivatives with DNA can induce significant conformational changes in the nucleic acid structure. accessscience.com Techniques such as circular dichroism spectroscopy are highly sensitive to changes in DNA secondary structure and have been used to monitor the conformational transitions induced by various ligands. mdpi.comresearchgate.net The binding of small molecules can lead to bending, unwinding, or stabilization of different DNA conformations, such as B-form, A-form, or Z-form DNA. researchgate.netaccessscience.com
In Vitro Enzyme Inhibition/Activation Studies with Pyrimidine Derivatives
The pyrimidine scaffold is a common feature in a multitude of enzyme inhibitors. nih.gov In vitro studies on various pyrimidine derivatives have shed light on their potential to modulate the activity of a wide range of enzymes.
Enzyme inhibition by small molecules can occur through several mechanisms, which are broadly classified as reversible or irreversible. Reversible inhibitors, which are more common for drug-like molecules, can be further categorized as competitive, non-competitive, uncompetitive, or mixed. wikipedia.org
Studies on aminopyrimidine derivatives have revealed various modes of enzyme inhibition. For example, some 4-amino-chloropyrimidine derivatives have been shown to exhibit noncompetitive inhibition of glutathione (B108866) S-transferase, indicating that they bind to a site on the enzyme distinct from the active site (an allosteric site). microbenotes.com In contrast, other pyrimidine derivatives have displayed mixed inhibition patterns against enzymes like cholinesterases, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex. rsc.org The specific mechanism of inhibition is highly dependent on the structure of the inhibitor, the enzyme , and the nature of the active and allosteric sites. teachmephysiology.com
| Compound/Derivative Class | Target Enzyme | Inhibition Type | Reported IC50/Ki Values | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine derivatives | β-Glucuronidase | - | IC50 = 2.8 ± 0.10 µM for the most potent compound | nih.gov |
| 4-Amino-chloropyrimidine derivatives | Glutathione Reductase | Noncompetitive | Ki values ranging from 0.979±0.23 to 2.984±0.83 µM | uu.se |
| 4-Amino-chloropyrimidine derivatives | Glutathione S-Transferase | Noncompetitive | Ki values ranging from 0.047 ± 0.0015 to 0.272 ± 0.1764 µM | microbenotes.com |
The concept of substrate specificity is central to enzyme function, and inhibitors can often exploit these specificities. aminer.org While direct studies on how aminopyrimidines affect substrate specificity are limited, their binding to allosteric sites can modulate an enzyme's affinity for its substrate. Allosteric regulation is a key mechanism for controlling metabolic pathways. nih.govnist.gov An allosteric inhibitor binds to a site other than the active site and induces a conformational change that reduces the enzyme's activity.
The de novo pyrimidine biosynthesis pathway is a well-studied example of allosteric regulation. In many organisms, the end-products of this pathway, such as cytidine (B196190) triphosphate (CTP), act as allosteric inhibitors of early enzymes in the pathway, like aspartate transcarbamoylase (ATCase), thereby regulating their own production. This feedback inhibition prevents the overproduction of pyrimidines. It is plausible that synthetic pyrimidine derivatives could mimic these natural regulators and act as allosteric modulators of various enzymes. nih.gov
Molecular Recognition Phenomena Involving the Pyrimidine Moiety
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The pyrimidine ring is a versatile scaffold for molecular recognition due to its distinct electronic and structural features. wikipedia.org
The arrangement of nitrogen atoms in the pyrimidine ring creates a specific pattern of hydrogen bond donors and acceptors, which is fundamental to its recognition by biological systems. This is most famously exemplified by the base pairing of cytosine and thymine (B56734) (pyrimidines) with guanine (B1146940) and adenine (B156593) (purines) in the DNA double helix. This specific hydrogen bonding pattern is a cornerstone of the genetic code.
Beyond nucleic acids, the pyrimidine moiety is recognized by a multitude of proteins. The ability to form strong hydrogen bonds is a key feature in the interaction of pyrimidinones (B12756618) with their target sites. nist.gov Furthermore, the aromatic nature of the pyrimidine ring allows it to participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These stacking interactions contribute significantly to the stability of protein-ligand complexes. nih.gov
Structure-Activity Relationship Studies (SAR) at the Molecular Level (non-clinical)
Extensive searches of publicly available scientific literature and patent databases did not yield specific non-clinical structure-activity relationship (SAR) studies conducted directly on this compound. While the pyrimidine scaffold is a common core in medicinal chemistry with numerous SAR studies on its derivatives for various biological targets, research detailing the systematic modification of the this compound structure and the corresponding effects on its biochemical or molecular interactions could not be located.
Therefore, a detailed analysis of how structural modifications to the methoxypropoxy side chain, the pyrimidine ring, or the 5-amine group of this specific compound influence its activity at a molecular level, supported by research findings and data tables, cannot be provided at this time. The available information indicates its utility as a chemical intermediate in the synthesis of more complex molecules, but dedicated studies on its own structure-activity relationships are not presently in the public domain.
Advanced Analytical Methodologies for 2 3 Methoxypropoxy Pyrimidin 5 Amine
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a substituted pyrimidine (B1678525) such as 2-(3-Methoxypropoxy)pyrimidin-5-amine, a range of chromatographic methods can be employed for effective separation and quantification. researchgate.net
Derivatization reactions, such as silylation, acylation, or alkylation, can be employed to replace the active hydrogen on the amine group with a less polar functional group. libretexts.org This process increases the volatility and thermal stability of the analyte, making it more amenable to GC separation. libretexts.org For example, acylation can produce derivatives that are more stable than their silylated counterparts. libretexts.org
Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
A typical derivatization and GC-MS analysis workflow for a primary amine like this compound might involve the following steps:
Sample Preparation: Extraction of the analyte from the sample matrix.
Derivatization: Reaction with a suitable agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or an acylating agent like heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov
GC Separation: Injection of the derivatized sample onto a GC column, often a non-polar or medium-polarity column, for separation.
MS Detection: Detection and fragmentation of the eluted derivative by the mass spectrometer to generate a characteristic mass spectrum for identification and quantification.
It is important to note that the choice of injection solvent can also impact the analysis, as some solvents like methanol (B129727) or ethanol (B145695) can react with primary amines at high temperatures in the GC inlet, forming condensation products. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. nih.gov This method allows for the direct analysis of the compound without the need for derivatization. nih.gov
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components are then introduced into the mass spectrometer. Various ionization techniques can be used, with electrospray ionization (ESI) being particularly common for polar molecules.
A typical LC-MS method for the analysis of pyrimidine derivatives would involve a reversed-phase HPLC separation. nih.gov This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net By adjusting the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with additives like formic acid, the retention and separation of the analytes can be optimized. creative-proteomics.com
The following table outlines a hypothetical set of LC-MS parameters that could be used for the analysis of this compound:
| Parameter | Value |
| LC System | UHPLC |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The use of tandem mass spectrometry (MS/MS), often with a triple quadrupole instrument, allows for highly selective and sensitive quantification through multiple reaction monitoring (MRM). nih.gov In MRM, a specific precursor ion of the analyte is selected and fragmented, and then a specific product ion is monitored for detection. This enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the target compound. nih.gov
High-performance liquid chromatography (HPLC) can also be used with detectors other than mass spectrometry for the analysis of this compound. researchgate.net The choice of detector depends on the physicochemical properties of the analyte.
UV-Visible (UV-Vis) Detection: The pyrimidine ring in this compound contains chromophores that absorb ultraviolet (UV) light. researchgate.net This property allows for its detection and quantification using a UV-Vis detector. The analysis is typically performed by monitoring the absorbance at a specific wavelength where the compound exhibits maximum absorption. HPLC with UV detection is a robust and widely available technique for the analysis of pyrimidine derivatives. taylorfrancis.com
Fluorescence Detection: While the native fluorescence of this compound may be limited, fluorescence detection can be a highly sensitive and selective method if the compound can be derivatized with a fluorescent tag. nih.gov Alternatively, some pyrimidine photoproducts have been shown to be fluorescent, suggesting that specific structural features can impart this property. nih.gov If the target compound is fluorescent or can be made so, this detection method can offer lower detection limits compared to UV detection.
The selection of the appropriate chromatographic method and detector will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the availability of instrumentation.
Spectroscopic Characterization Beyond Basic Identification
While mass spectrometry provides information about the molecular weight and fragmentation of a molecule, other spectroscopic techniques are essential for a detailed elucidation of its structure and for studying its interactions with other molecules.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are powerful tools for identifying functional groups and for studying intermolecular interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. For example, the N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the pyrimidine ring and the amine group would also be present. The C=N and C=C stretching vibrations within the pyrimidine ring would likely be observed in the 1500-1650 cm⁻¹ region. mdpi.com The C-O-C stretching of the ether linkage would produce a strong band in the fingerprint region, typically around 1000-1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can provide valuable information about the molecular structure. The pyrimidine ring has characteristic Raman scattering peaks. tandfonline.comresearchgate.net Studies on crystalline pyrimidine have shown that intermolecular interactions, such as C-H···N interactions, can cause shifts in the Raman spectrum when transitioning from a liquid to a solid state. researchgate.net This sensitivity to the molecular environment makes Raman spectroscopy a useful tool for studying the solid-state structure and intermolecular interactions of this compound. researchgate.net The spectral region between 1200 and 1500 cm⁻¹ in pyrimidine nucleosides has been shown to be sensitive to coupling between the base and sugar rings, indicating that this region could be informative for studying interactions involving the pyrimidine core of the target molecule. rsc.orgrsc.org
The following table summarizes some of the expected vibrational modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Pyrimidine (C=N, C=C) | Stretching | 1500 - 1650 |
| Ether (C-O-C) | Stretching | 1000 - 1200 |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution and in the solid state.
One-Dimensional (1D) NMR: Basic 1D ¹H and ¹³C NMR spectra would provide initial structural information for this compound. The ¹H NMR spectrum would show signals for the protons on the pyrimidine ring, the methoxypropoxy side chain, and the amine group. nih.gov The chemical shifts, integration, and coupling patterns of these signals would help to confirm the connectivity of the atoms. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, providing further evidence for the proposed structure. nih.govmdpi.com
Two-Dimensional (2D) NMR: For unambiguous assignment of all proton and carbon signals and to determine the precise connectivity of the molecule, 2D NMR techniques are invaluable. libretexts.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It would be used to trace the connectivity of the protons within the methoxypropoxy side chain and to identify any coupling between the protons on the pyrimidine ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the known assignments of the attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule, such as linking the protons of the methoxypropoxy side chain to the carbon atoms of the pyrimidine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This can provide information about the conformation of the molecule. nih.gov
Solid-State NMR (ssNMR): Solid-state NMR can be used to study the structure and dynamics of this compound in its solid form. This can be particularly useful for identifying different polymorphic forms, studying intermolecular interactions in the crystal lattice, and understanding the conformation of the molecule in the solid state.
The combination of these advanced analytical methodologies provides a comprehensive toolkit for the high-resolution separation, quantification, and detailed structural elucidation of this compound.
Electrochemical Detection and Quantification of Aminopyrimidines
The electrochemical properties of aminopyrimidine derivatives, such as this compound, allow for their detection and quantification using various electroanalytical techniques. These methods are often characterized by high sensitivity, rapid response times, and relatively low-cost instrumentation. researchgate.net The electroactivity of aminopyrimidines is typically associated with the oxidation or reduction of the pyrimidine ring and the exocyclic amino group.
Voltammetric methods, particularly differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are well-suited for the determination of trace amounts of electroactive species. mdpi.comfrontiersin.org For instance, studies on similar compounds like 4-aminopyrimidine (B60600) have shown that the electrochemical behavior is pH-dependent, with reduction waves observed in acidic media. umich.edu The reduction often involves a multi-electron process. umich.edu Conversely, anodic peaks can be observed for the oxidation of the amino group. mdpi.com
The choice of electrode material is crucial for enhancing the sensitivity and selectivity of the electrochemical detection. Modified electrodes, such as those incorporating carbon nanomaterials, polymers, or cyclodextrins, can be employed to preconcentrate the analyte at the electrode surface, thereby amplifying the electrochemical signal. nih.govresearchgate.net For example, a glassy carbon paste electrode has been successfully used for the voltammetric determination of 1-aminopyrene, a compound with an amino group amenable to electrochemical oxidation. mdpi.com
The quantification of this compound using these techniques would involve constructing a calibration curve by measuring the peak current at various concentrations of the analyte under optimized experimental conditions, including pH, accumulation potential, and time. The limit of detection (LOD) and limit of quantification (LOQ) for similar aromatic amines using voltammetric methods can be in the micromolar to nanomolar range. mdpi.comnih.gov
Table 1: Comparison of Voltammetric Methods for Amine-Containing Compounds
| Parameter | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |
|---|---|---|
| Principle | A series of regular voltage pulses are superimposed on a linearly increasing potential ramp. | A square wave is superimposed on a staircase potential waveform. |
| Typical LOD | 10⁻⁷ to 10⁻⁸ M nih.gov | 10⁻⁸ to 10⁻⁹ M |
| Advantages | Good sensitivity, effective discrimination against background currents. mdpi.com | Faster scan rates, higher sensitivity than DPV. frontiersin.org |
| Disadvantages | Slower scan rates compared to SWV. | Can be more susceptible to interference from species with similar redox potentials. |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. jfda-online.commdpi.com For a compound like this compound, derivatization can be employed to enhance its detectability by various analytical techniques, including chromatography and electrochemical methods. The primary goals of derivatization in this context are to improve volatility for gas chromatography (GC), enhance chromatographic retention and separation in liquid chromatography (LC), and increase the sensitivity of detection. jfda-online.comnih.gov
Several derivatization reagents are available for primary amines. One common approach is acylation, where the amino group reacts with an acylating agent to form a stable amide. Reagents such as hexylchloroformate can be used for this purpose, leading to derivatives with better chromatographic behavior in reversed-phase LC-MS. nih.govresearchgate.net Another widely used class of derivatizing agents for amines are dansyl chlorides and dabsyl chlorides. nih.gov These reagents introduce a fluorescent or chromophoric tag onto the analyte molecule, significantly enhancing its detectability by fluorescence or UV-Vis spectrophotometric detectors. nih.gov
For GC analysis, silylation is a common derivatization technique to increase the volatility and thermal stability of polar compounds containing -NH₂ groups. jfda-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group.
The choice of derivatization strategy depends on the analytical method being employed and the specific properties of the analyte and the sample matrix. A comparative study of different amine-derivatization methods highlighted that no single reagent is universally superior, and the selection should be based on the analytical goals. nih.gov For comprehensive analysis, a combination of different derivatization methods might be necessary. nih.govchemrxiv.org
Table 2: Common Derivatization Reagents for Primary Amines
| Derivatizing Agent | Functional Group Targeted | Analytical Technique | Advantages |
|---|---|---|---|
| Hexylchloroformate | -NH₂ | LC-MS | Improves chromatographic retention and provides a more specific ion for mass spectrometric detection. nih.govresearchgate.net |
| Dansyl Chloride | -NH₂ | HPLC-Fluorescence, LC-MS | Introduces a highly fluorescent tag, leading to very low detection limits. nih.gov |
| Dabsyl Chloride | -NH₂ | HPLC-UV/Vis | Provides a strong chromophore for sensitive UV-Vis detection. nih.gov |
| BSTFA/MSTFA | -NH₂, -OH | GC-MS | Increases volatility and thermal stability for gas chromatographic analysis. jfda-online.com |
Potential Applications of 2 3 Methoxypropoxy Pyrimidin 5 Amine and Its Analogues in Materials Science and Other Non Biological Fields
Role of Pyrimidine (B1678525) Amines in Polymer Synthesis and Functional Materials
The incorporation of pyrimidine amines into polymer chains can impart unique properties to the resulting materials. These heterocyclic units can be introduced as monomers or as functional pendants on the polymer backbone, influencing the polymer's thermal stability, conductivity, and optical properties. For instance, pyrimidine-containing donor-acceptor conjugated polymers have been synthesized and characterized for their potential in opto-electronic applications tdl.org. The amine group on the pyrimidine ring provides a reactive site for polymerization reactions, allowing for the creation of a wide range of functional polymers.
Table 1: Examples of Functional Polymers Incorporating Pyrimidine Moieties
| Polymer Type | Pyrimidine Derivative Used | Potential Application |
| Conjugated Polymer | 2,4-diphenyl-6-aryl-pyrimidine | Organic Light-Emitting Diodes (OLEDs) |
| Polycaprolactone Co-polymer | Functionalized Pyrimidine | Drug Delivery |
Amine functional polymers, in general, are highly valued for their reactivity, which allows for crosslinking, surface modification, and the attachment of other functional molecules polysciences.com. The presence of the aminopyrimidine moiety can, therefore, be leveraged to design advanced polymer materials with tailored functionalities for diverse applications, from biomedical devices to high-performance coatings.
Catalytic Applications of Aminopyrimidine Derivatives
Aminopyrimidine derivatives have emerged as versatile scaffolds in the field of catalysis. They can act as ligands for metal catalysts or function as organocatalysts themselves. The nitrogen atoms in the pyrimidine ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. For example, cobalt(II) complexes with pyridine-based tridentate ligands have been shown to be efficient catalysts for the synthesis of N-heterocycles like pyrimidines researchgate.net.
Furthermore, the amino group in aminopyrimidines can participate in hydrogen bonding and other non-covalent interactions, making them effective organocatalysts for various organic transformations. Aminopyrimidines have been utilized as structural components in highly efficient chiral organocatalysts for asymmetric synthesis ijpsjournal.com. Their ability to facilitate reactions in a regio- and chemoselective manner makes them valuable tools for synthetic chemists researchgate.net.
Table 2: Catalytic Systems Involving Pyrimidine Derivatives
| Catalyst Type | Pyrimidine Derivative Role | Type of Reaction |
| Metal Complex | Ligand | Dehydrogenative Coupling |
| Organocatalyst | H-bond donor/acceptor | Asymmetric Synthesis |
| Supramolecular Catalyst | Host Molecule | Multicomponent Reactions |
Development of Sensors and Probes Incorporating Pyrimidine Structures
The unique photophysical properties of pyrimidine derivatives make them excellent candidates for the development of chemical sensors and fluorescent probes. Their emission characteristics are often sensitive to the surrounding environment, allowing for the detection of various analytes. The electron-deficient nature of the pyrimidine ring can be exploited in the design of push-pull chromophores, where intramolecular charge transfer (ICT) leads to strong fluorescence aip.org.
For instance, 2-aminopyrimidine (B69317) derivatives have been studied for their dual fluorescence behavior, which has potential applications in sensors and optoelectronic devices urfu.ru. The ability to tune the luminescent properties by modifying the substituents on the pyrimidine ring provides a powerful tool for creating sensors with high selectivity and sensitivity. Pyrimidine-based compounds have been successfully employed as fluorescent probes for detecting metal ions and other small molecules.
Electronic and Photonic Applications of Pyrimidine-based Compounds
The electron-deficient character of the pyrimidine ring makes its derivatives promising materials for electronic and photonic applications. They are particularly well-suited for use in organic light-emitting diodes (OLEDs) as electron-transporting materials or as hosts for emissive dopants nbinno.comresearchgate.net. The incorporation of pyrimidine units into π-extended systems can lead to highly fluorescent molecules aip.org.
Derivatives of phenyl pyrimidine have been designed and synthesized as emitters for OLEDs, achieving high external quantum efficiencies nih.gov. The ability to fine-tune the optoelectronic properties by changing the substituents on the pyrimidine ring allows for the development of materials with specific emission colors and performance characteristics nih.gov. Boronic acid pyrimidine derivatives also serve as crucial intermediates in the synthesis of advanced OLED materials nbinno.com.
Table 3: Electronic and Photonic Applications of Pyrimidine Derivatives
| Application | Role of Pyrimidine Derivative | Key Property |
| OLEDs | Emitter, Electron Transport Layer, Host | High Electron Affinity, Tunable Luminescence |
| Fluorescent Dyes | Chromophore | Strong Emission, Environmental Sensitivity |
| Two-photon Absorption | Chromophore | High Two-photon Absorption Cross-section |
Integration into Supramolecular Assemblies and Nanomaterials
The ability of pyrimidine derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them ideal building blocks for the construction of supramolecular assemblies and nanomaterials. These interactions can direct the self-assembly of molecules into well-defined architectures with emergent properties wikipedia.org.
For example, the supramolecular structure of aminopyrimidine derivatives can be controlled by a combination of N-H···N hydrogen bonds and aromatic π-π stacking, leading to the formation of molecular columns nih.gov. The stability of supramolecular polymers based on aminopyrimidines in aqueous solutions is influenced by these key interactions researchgate.netnih.gov. Such self-assembled nanomaterials have potential applications in various fields, including drug delivery and catalysis acs.org. Triazine-based ligands with S-bridged pyrimidine substituents have also been explored for the construction of metal-organic frameworks (MOFs) mdpi.com.
Agrochemical and Industrial Intermediate Roles of Pyrimidine Amines
Pyrimidine derivatives have a long history of use in the agrochemical industry as herbicides, fungicides, and insecticides acs.orgwipo.intgoogle.com. Their biological activity often stems from their ability to interfere with essential biochemical pathways in pests and weeds. Pyrimidine amines, in particular, are a class of natural alkaloids with significant agrochemical activities acs.org. The mode of action for some pyrimidine-based fungicides involves the inhibition of NADH oxidoreductase acs.org.
Beyond their direct use as agrochemicals, pyrimidine amines are valuable industrial intermediates for the synthesis of a wide range of chemical products. 2-Aminopyrimidine is an important intermediate in the synthesis of sulfonamides and other pharmaceuticals chemicalbook.com. It serves as a key building block for creating more complex molecules with desired functionalities medchemexpress.comgoogle.com. The versatile reactivity of the aminopyrimidine scaffold allows for its incorporation into a diverse array of products through various chemical transformations nih.gov.
Future Research Directions and Unexplored Avenues for 2 3 Methoxypropoxy Pyrimidin 5 Amine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, yet there is always a demand for more environmentally benign and efficient methodologies. rasayanjournal.co.in Future research on 2-(3-Methoxypropoxy)pyrimidin-5-amine should prioritize the development of synthetic routes that align with the principles of green chemistry. benthamdirect.comresearchgate.net
Key areas for investigation include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of aminopyrimidines. nanobioletters.com Investigating microwave-assisted protocols for the key condensation and substitution steps in the formation of this compound could lead to a more energy-efficient process. nanobioletters.com
Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach to complex molecules by combining three or more reactants in a single step. organic-chemistry.orgacs.orgnih.gov Designing a convergent MCR strategy for this target molecule could significantly reduce the number of synthetic steps, minimize waste, and simplify purification. rasayanjournal.co.in
Green Catalysts and Solvents: Research into employing reusable, non-toxic catalysts, such as nano-SiO2 or certain metal-organic frameworks (MOFs), could replace traditional stoichiometric reagents. researchgate.netnih.gov Furthermore, exploring the use of greener solvents like magnetized deionized water or ionic liquids could drastically reduce the environmental footprint of the synthesis. rasayanjournal.co.inresearchgate.net
A comparative table of potential synthetic routes is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Question |
| Current Route (Presumed) | Established and reliable. | Can solvent use and energy consumption be reduced? |
| Microwave-Assisted | Reduced reaction times, potentially higher yields. nanobioletters.com | What are the optimal power and temperature parameters? |
| Multicomponent Reaction | Increased efficiency, atom economy, reduced waste. organic-chemistry.orgacs.org | Can suitable starting materials be identified for a one-pot synthesis? |
| Green Catalysis | Catalyst reusability, reduced environmental impact. researchgate.net | Which heterogeneous catalyst provides the best activity and selectivity? |
In-depth Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the rational design of new derivatives. The nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyrimidine chemistry. stackexchange.com
Future mechanistic studies should focus on:
Kinetic Isotope Effect (KIE) Studies: KIE studies can provide evidence for whether the SNAr reactions involved in synthesizing the target compound proceed through a concerted or a stepwise (via a Meisenheimer complex) mechanism. nih.govnih.govrsc.org This fundamental insight is often lacking for specific heterocyclic systems.
Computational Analysis: Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate transition state energies, and rationalize regioselectivity. nih.govstackexchange.com For instance, understanding why nucleophilic attack occurs preferentially at certain positions on the pyrimidine ring is a key question that can be addressed computationally. stackexchange.comstackexchange.com
Intermediate Trapping and Spectroscopic Analysis: Attempts to isolate or spectroscopically observe reaction intermediates, even if transient, can provide direct evidence for the proposed mechanism.
| Mechanistic Aspect | Investigative Technique | Information Gained |
| Reaction Pathway | Kinetic Isotope Effects (KIEs) | Elucidation of concerted vs. stepwise mechanism. nih.gov |
| Transition States | DFT Computational Modeling | Energy barriers and geometries of transition states. nih.gov |
| Regioselectivity | Frontier Molecular Orbital (FMO) Theory | Explanation for preferential site of nucleophilic attack. stackexchange.com |
| Reactive Intermediates | In-situ Spectroscopy (e.g., NMR) | Direct observation and characterization of intermediates. |
Exploration of Novel Molecular Interactions in Non-Biological Systems
The nitrogen atoms of the pyrimidine ring and the amino group in this compound are potential sites for coordination with metal ions and for forming non-covalent interactions like hydrogen bonds and π-π stacking. scribd.comnih.gov These properties open up avenues for its use in supramolecular chemistry and coordination chemistry.
Unexplored research directions include:
Coordination Chemistry: Systematic investigation of the coordination of this compound with a range of transition metals and lanthanides could yield novel coordination polymers and discrete metal complexes with interesting magnetic, optical, or catalytic properties. The flexible side chain could influence the dimensionality and topology of the resulting structures.
Supramolecular Self-Assembly: The interplay of N-H···N hydrogen bonds, π-π stacking between pyrimidine rings, and potential interactions involving the ether oxygen atoms could lead to the formation of predictable supramolecular architectures such as tapes, sheets, or more complex networks. nih.gov Studying these self-assembly processes in the solid state and in solution is a promising area.
Host-Guest Chemistry: The molecule's structure could be modified to create macrocyclic hosts capable of selectively binding small molecules or ions, with the pyrimidine unit acting as a recognition site.
Expansion into Diverse Materials Science Applications
Pyrimidine derivatives are increasingly recognized for their utility in materials science due to their electron-deficient nature and coordination ability. spiedigitallibrary.orgresearchgate.net The specific combination of functionalities in this compound makes it an intriguing candidate for several advanced materials applications.
Potential applications to be explored:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient pyrimidine core is a common building block in materials for OLEDs, including emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgresearchgate.netnih.gov Future research could involve synthesizing derivatives of this compound where the amino group is functionalized with donor moieties to create donor-acceptor molecules with thermally activated delayed fluorescence (TADF) properties. researchgate.netresearchgate.netrsc.org
Metal-Organic Frameworks (MOFs): The pyrimidine moiety can be incorporated into organic linkers for the synthesis of MOFs. acs.orggoogle.comrsc.org By functionalizing the amine group or modifying the pyrimidine ring with carboxylic acid groups, this compound could serve as a precursor to new linkers. The resulting MOFs could be investigated for applications in gas storage and separation, where the pyrimidine nitrogen atoms might offer preferential binding sites for molecules like CO2. acs.orggoogle.com
Sensors: The ability of the pyrimidine nitrogen atoms to interact with metal ions or analytes could be harnessed to develop fluorescent or colorimetric sensors. Changes in the local environment upon binding could modulate the electronic properties of the pyrimidine ring, leading to a detectable signal.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. jchemrev.com For this compound, a systematic computational investigation could accelerate its development for various applications.
Key areas for computational modeling:
Quantum Chemical Calculations: DFT studies can be employed to calculate a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energies), dipole moment, and molecular electrostatic potential (MEP). ijcce.ac.irsamipubco.combohrium.comrsc.org These calculations can provide insights into the molecule's reactivity, stability, and intermolecular interactions. ijcce.ac.irresearchgate.net
Prediction of Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption and emission spectra, which is particularly relevant for assessing its potential in optical applications like OLEDs. jchemrev.commdpi.com
QSAR Approaches: By calculating descriptors for a series of related pyrimidine derivatives, quantitative structure-activity relationship (QSAR) models could be developed to predict properties like acidity (pKa) or affinity for a particular target. nih.gov
| Computational Method | Predicted Property/Application | Rationale |
| DFT | Reactivity, Electronic Structure | Predicts sites for electrophilic/nucleophilic attack, energy gap (HOMO-LUMO). bohrium.comresearchgate.net |
| TD-DFT | Optical Properties (UV-Vis, Fluorescence) | Assesses suitability for applications like OLEDs and sensors. jchemrev.com |
| QSAR | Acidity (pKa), Binding Affinity | Correlates molecular structure with chemical or biological properties. nih.gov |
| Molecular Dynamics | Supramolecular Assembly | Simulates the dynamic behavior and self-organization of molecules. |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methoxypropoxy)pyrimidin-5-amine, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution on a pyrimidine scaffold. For example:
- Step 1: React 5-aminopyrimidine with 3-methoxypropyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the alkoxy group .
- Step 2: Optimize solvent polarity and temperature to minimize byproducts (e.g., DMF at 80°C for 6–8 hours) .
- Validation: Monitor reaction progress via TLC or HPLC, referencing retention times from similar compounds (e.g., 1.32–1.51 minutes under SMD-TFA05 conditions) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Methods:
Q. What solvent systems are suitable for solubility testing of this compound?
- Prioritize polar aprotic solvents (DMSO, DMF) due to the compound’s aromatic amine and alkoxy groups. For biological assays, test solubility in PBS (pH 7.4) with ≤5% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor binding affinity?
- Methods:
- Use ACD/Labs Percepta to estimate logP (hydrophobicity) and pKa (ionization states) .
- Perform docking studies (e.g., AutoDock Vina) against target receptors (e.g., adenosine A2A receptors) using structural analogs like SCH-442416 as templates .
- Validate predictions with in vitro assays (e.g., radioligand binding assays using [³H]ZM-241385) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Case Study:
- Replace the 3-methoxypropoxy group with ethoxy or phenoxy groups to assess SAR.
- Compare IC₅₀ values in receptor antagonism assays; derivatives with bulkier substituents may show reduced solubility but higher affinity .
- Reference exact mass data (e.g., m/z 224.1273 for methoxy-containing analogs) to confirm structural fidelity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach:
- Cross-validate assay conditions (e.g., buffer pH, cell lines) to rule out experimental variability .
- Analyze metabolite profiles via LC-MS/MS; unexpected metabolites (e.g., oxidative products) may explain discrepancies .
- Use orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm target engagement .
Q. How can metabolic stability and degradation pathways be characterized?
- Protocol:
- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Identify primary metabolites (e.g., O-demethylation or propoxy chain oxidation) using high-resolution mass spectrometry (HRMS) .
- Compare results to structurally related compounds like 5-methylpyrimidin-4-amine, which undergoes hepatic N-acetylation .
Safety and Handling
Q. What precautions are critical when handling this compound in vitro?
Q. How should accidental exposure (e.g., skin contact) be managed?
- Response:
- Skin: Rinse with water for 15 minutes; apply emollient if irritation persists.
- Eyes: Flush with saline solution immediately and seek medical attention.
- Documentation: Report incidents per institutional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
